
Ácido (2-ciano-4,5-difluorofenil)borónico
Descripción general
Descripción
“(2-Cyano-4,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C7H4BF2NO2 . It has a molecular weight of 182.92 .
Molecular Structure Analysis
The InChI code for “(2-Cyano-4,5-difluorophenyl)boronic acid” is 1S/C7H4BF2NO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2,12-13H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Cyano-4,5-difluorophenyl)boronic acid” has a molecular weight of 182.92 . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
“Ácido (2-ciano-4,5-difluorofenil)borónico” se puede usar como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un tipo de proceso de acoplamiento cruzado catalizado por paladio, que permite la formación de enlaces carbono-carbono mediante la reacción de compuestos organoboro con haluros orgánicos o pseudohaluros .
Preparación de Antagonistas Selectivos del Receptor de Esfingosina Fosfato
Este compuesto también se puede utilizar en la preparación de antagonistas selectivos del receptor de esfingosina fosfato . Estos antagonistas juegan un papel crucial en la inmunomodulación y se están estudiando por su potencial en el tratamiento de enfermedades autoinmunes .
Síntesis de Alcoholes Alílicos Trisustituidos
“this compound” se puede utilizar en la síntesis diastereoselectiva de alcoholes alílicos trisustituidos . Estos compuestos tienen aplicaciones significativas en la síntesis orgánica .
Mecanismo De Acción
Target of Action
The primary target of (2-Cyano-4,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2-Cyano-4,5-difluorophenyl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
Its stability and readiness for preparation suggest it may have favorable bioavailability in the context of chemical reactions .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, contributing to the broad application of SM coupling .
Action Environment
The action of (2-Cyano-4,5-difluorophenyl)boronic acid is influenced by the reaction conditions. The SM coupling reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . The compound is also generally environmentally benign, contributing to the sustainability of the reactions it is involved in .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Cyano-4,5-difluorophenyl)boronic acid in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines, and caution should be exercised when handling it in the laboratory.
Direcciones Futuras
There are several future directions for the research and development of (2-Cyano-4,5-difluorophenyl)boronic acid. One potential direction is the development of new drugs and diagnostic tools based on the reversible covalent bonding properties of this compound. Another potential direction is the development of new materials with advanced properties, such as high thermal stability and good solubility in organic solvents. Additionally, more studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, (2-Cyano-4,5-difluorophenyl)boronic acid is a promising compound that has potential applications in various fields of science. Its unique properties make it a reliable tool for scientific research, and its potential applications in the development of new drugs and materials make it an exciting area of research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Análisis Bioquímico
Biochemical Properties
(2-Cyano-4,5-difluorophenyl)boronic acid is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds . The (2-Cyano-4,5-difluorophenyl)boronic acid acts as a nucleophile, transferring its organic group from boron to palladium .
Molecular Mechanism
The molecular mechanism of (2-Cyano-4,5-difluorophenyl)boronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group from boron to palladium .
Propiedades
IUPAC Name |
(2-cyano-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKXUUUSIAJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C#N)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266087 | |
| Record name | B-(2-Cyano-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2199440-55-4 | |
| Record name | B-(2-Cyano-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199440-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Cyano-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



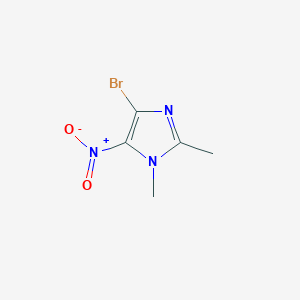
![[4-(4-Methylbenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methylphenyl)methanone](/img/structure/B1654232.png)
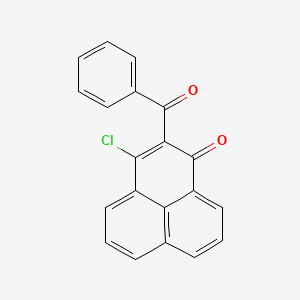

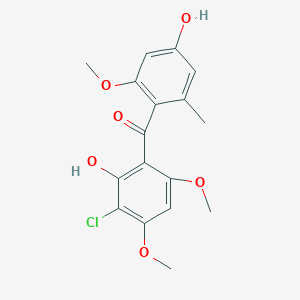
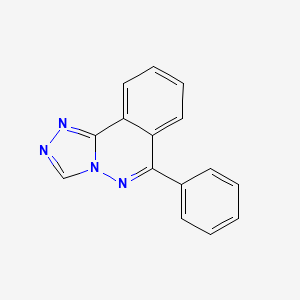
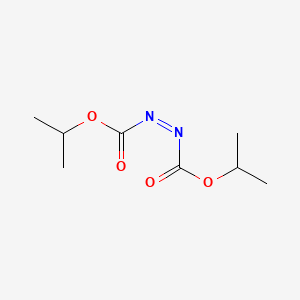



![4-(4,9-dimethyl-1H-furo[2',3':1,2]phenanthro[3,4-d]imidazol-2-yl)phenol](/img/structure/B1654247.png)
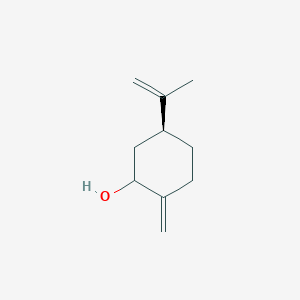
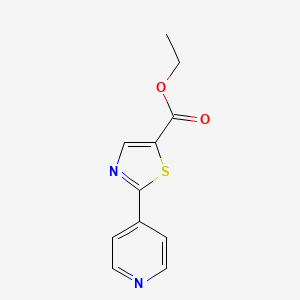
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)